molecular formula C15H10N2O3S B3354236 (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile CAS No. 58092-41-4

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile

Cat. No.: B3354236
CAS No.: 58092-41-4
M. Wt: 298.3 g/mol
InChI Key: AYTLAJIHMVIRKN-UHFFFAOYSA-N
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Description

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile is an organic compound that features a benzenesulfonyl group attached to a 1,3-benzoxazole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile typically involves the following steps:

    Formation of the 1,3-benzoxazole ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the benzenesulfonyl group: The 1,3-benzoxazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the benzenesulfonyl derivative.

    Attachment of the acetonitrile group: Finally, the benzenesulfonyl derivative is treated with a suitable nitrile source, such as acetonitrile, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (Benzenesulfonyl)(1,3-benzothiazol-2(3H)-ylidene)acetonitrile: Similar structure but with a sulfur atom in the heterocyclic ring.

    (Benzenesulfonyl)(1,3-benzimidazol-2(3H)-ylidene)acetonitrile: Similar structure but with a nitrogen atom in the heterocyclic ring.

Uniqueness

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile is unique due to the presence of the oxygen atom in the 1,3-benzoxazole ring, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially leading to different chemical behavior and applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(3H-1,3-benzoxazol-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-10-14(21(18,19)11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)20-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTLAJIHMVIRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742512
Record name (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58092-41-4
Record name (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile

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